N,2-dimethyl-3-nitroaniline N,2-dimethyl-3-nitroaniline
Brand Name: Vulcanchem
CAS No.: 848480-17-1
VCID: VC8299247
InChI: InChI=1S/C8H10N2O2/c1-6-7(9-2)4-3-5-8(6)10(11)12/h3-5,9H,1-2H3
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])NC
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

N,2-dimethyl-3-nitroaniline

CAS No.: 848480-17-1

Cat. No.: VC8299247

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

N,2-dimethyl-3-nitroaniline - 848480-17-1

Specification

CAS No. 848480-17-1
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name N,2-dimethyl-3-nitroaniline
Standard InChI InChI=1S/C8H10N2O2/c1-6-7(9-2)4-3-5-8(6)10(11)12/h3-5,9H,1-2H3
Standard InChI Key ACASHMOCWAHWMO-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])NC
Canonical SMILES CC1=C(C=CC=C1[N+](=O)[O-])NC

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The benzene ring in N,2-dimethyl-3-nitroaniline adopts a planar geometry, with substituents influencing electronic distribution and reactivity:

PositionSubstituentElectronic Effect
1N-methylaminoStrongly activating (via -NHCH₃)
2Methyl (-CH₃)Weakly activating (hyperconjugation)
3Nitro (-NO₂)Strongly deactivating (meta-directing)

The nitro group’s electron-withdrawing nature reduces the ring’s electron density, making electrophilic substitution reactions less favorable at ortho/para positions relative to the nitro group. Conversely, the N-methylamino group donates electrons through resonance, creating regions of increased electron density .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N,2-dimethyl-3-nitroaniline likely involves sequential functionalization of aniline derivatives. A plausible pathway includes:

  • Methylation of 2-methylaniline:
    Reacting 2-methylaniline with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields N,2-dimethylaniline .

    C₆H₅NHCH₃+CH₃IbaseC₆H₅N(CH₃)₂+HI\text{C₆H₅NHCH₃} + \text{CH₃I} \xrightarrow{\text{base}} \text{C₆H₅N(CH₃)₂} + \text{HI}
  • Nitration:
    Introducing a nitro group at the meta position via mixed acid (HNO₃/H₂SO₄) nitration. The N-methylamino group directs incoming electrophiles to the para position, but steric effects from the adjacent methyl group may favor meta substitution .

This method mirrors the synthesis of N,N-dimethyl-3-nitroaniline, where nitration of N,N-dimethylaniline under controlled conditions (0–5°C) achieves ~70% yield .

Challenges in Optimization

  • Regioselectivity: Competing directing effects of the N-methylamino and methyl groups may lead to isomer formation.

  • Side reactions: Over-nitration or oxidation of the amino group necessitates precise temperature control .

Physical and Chemical Properties

Thermodynamic Parameters

Data for N,2-dimethyl-3-nitroaniline are sparse, but analogous compounds provide benchmarks:

PropertyN,2-Dimethyl-3-nitroaniline (Inferred)N,N-Dimethyl-3-nitroaniline (Reported)
Melting Point55–60°C (estimated)57–61°C
Boiling Point~280°C (estimated)282.5°C
Density1.19–1.21 g/cm³1.193 g/cm³
Refractive Index (nD²⁰)1.58–1.601.591
Solubility in WaterInsolubleInsoluble

The compound’s low water solubility aligns with its hydrophobic aromatic core, while moderate melting points suggest weak intermolecular forces .

Reactivity and Stability

  • Thermal stability: Decomposes above 200°C, releasing nitrogen oxides .

  • Photoreactivity: Nitro groups may undergo reduction to amines under UV light .

  • Acid-base behavior: The N-methylamino group (pKa ~2.7) can protonate in acidic media, enhancing water solubility temporarily .

Applications and Industrial Relevance

Dye and Pigment Intermediates

Nitroanilines are precursors to azo dyes, where the nitro group is reduced to an amine before diazotization. For example, coupling N,2-dimethyl-3-nitroaniline with phenols could yield yellow-to-orange dyes for textiles .

Pharmaceutical Synthesis

The nitro group’s bioisosteric properties make it valuable in drug design. Derivatives of N,2-dimethyl-3-nitroaniline may serve as intermediates in antibiotics or antiparasitics, though specific applications remain unexplored .

Agrochemical Development

Nitro-substituted anilines are leveraged in herbicides and fungicides. The methyl groups in N,2-dimethyl-3-nitroaniline could enhance lipid solubility, improving membrane permeability in target organisms .

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